molecular formula C13H13BO2S B3069660 4-(4-Methylthiophenyl)phenylboronic acid CAS No. 501944-48-5

4-(4-Methylthiophenyl)phenylboronic acid

Cat. No.: B3069660
CAS No.: 501944-48-5
M. Wt: 244.1 g/mol
InChI Key: XFMILVCZAHDOIM-UHFFFAOYSA-N
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Description

4-(4-Methylthiophenyl)phenylboronic acid is an organic compound with the molecular formula C7H9BO2S. It is a boronic acid derivative characterized by the presence of a phenyl group substituted with a methylthio group at the para position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiophenyl)phenylboronic acid typically involves the reaction of 4-bromo-1-methylthiobenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:

4-Br-C6H4S-CH3+B(OH)2C6H4S-CH3Pd, K2CO34-(4-Methylthiophenyl)phenylboronic acid\text{4-Br-C}_6\text{H}_4\text{S-CH}_3 + \text{B(OH)}_2\text{C}_6\text{H}_4\text{S-CH}_3 \xrightarrow{\text{Pd, K}_2\text{CO}_3} \text{this compound} 4-Br-C6​H4​S-CH3​+B(OH)2​C6​H4​S-CH3​Pd, K2​CO3​​4-(4-Methylthiophenyl)phenylboronic acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiophenyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The boronic acid group can be reduced to a boronate ester.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophiles like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boronate esters.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4-(4-Methylthiophenyl)phenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Mercaptophenylboronic acid
  • Phenylboronic acid
  • 4-Ethylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Uniqueness

4-(4-Methylthiophenyl)phenylboronic acid is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions where these properties are advantageous .

Properties

IUPAC Name

[4-(4-methylsulfanylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMILVCZAHDOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)SC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101224238
Record name B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501944-48-5
Record name B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501944-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101224238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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